molecular formula C9H16N2 B12859016 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine

3,4-Diethyl-5-methyl-1H-pyrrol-2-amine

Cat. No.: B12859016
M. Wt: 152.24 g/mol
InChI Key: WMZJWOAPDRUODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine is a chemical compound with the CAS Number 861033-68-3 and a molecular formula of C 9 H 16 N 2 , corresponding to a molecular weight of 152.24 g/mol . Research Context and Potential This compound belongs to the class of substituted pyrroles, which are five-membered heterocyclic rings containing nitrogen. The pyrrole scaffold is a fundamental structure in medicinal and materials chemistry . Specifically, 3,4-diethyl-1H-pyrrole-2,5-dione derivatives have been cited in scientific literature, indicating research interest in similarly substituted pyrrole cores . Pyrrole-2,5-dione derivatives, in general, are known for a wide range of pharmacological properties, which are active areas of investigation . Handling and Safety This product is intended for research and development purposes only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications. Researchers should consult the safety information and material safety data sheet (MSDS) prior to handling.

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

3,4-diethyl-5-methyl-1H-pyrrol-2-amine

InChI

InChI=1S/C9H16N2/c1-4-7-6(3)11-9(10)8(7)5-2/h11H,4-5,10H2,1-3H3

InChI Key

WMZJWOAPDRUODN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1CC)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another approach includes the reaction of substituted pyrroles with alkylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrrole derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine exhibits a range of biological activities, making it a candidate for drug development. Its potential applications include:

1. Antimicrobial Activity:
Studies have shown that derivatives of pyrrole compounds possess antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains .

2. Anticancer Properties:
Pyrrole derivatives are being investigated for their anticancer activities. Compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro.

3. Neuroprotective Effects:
Preliminary studies suggest that certain pyrrole compounds may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines (e.g., MCF-7 and HepG2) using this compound derivatives. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine with three structurally related compounds:

Compound Name Substituents/Ring Features Functional Groups Molecular Formula Key Properties/Applications References
This compound 3,4-diethyl, 5-methyl (aromatic pyrrole) Primary amine, alkyl groups C₉H₁₆N₂ High lipophilicity, potential ligand N/A
3,4-Dihydro-2H-pyrrol-5-amine hydrochloride Partially saturated pyrrole ring Amine hydrochloride salt C₄H₉N₂·HCl Enhanced water solubility, pharmacological intermediate
Ethyl 3,4-dimethyl-5-[(E)-(phenylimino)methyl]-1H-pyrrole-2-carboxylate 3,4-dimethyl, 5-iminomethyl, ester group Imine, ester C₁₇H₁₉N₃O₂ Metal coordination, fluorescence
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine Partially saturated ring, dimethoxyethyl group Secondary amine, ether C₈H₁₆N₂O₂ Modified solubility, potential bioactivity

Key Comparative Analysis

Electronic and Steric Effects
  • Alkyl vs. Aromatic Substituents: The title compound’s diethyl and methyl groups enhance lipophilicity compared to analogs like the phenyliminomethyl-substituted pyrrole in , which has aromatic conjugation and polar imine groups .
  • Saturation Effects : The dihydro derivatives (e.g., 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride) exhibit reduced aromaticity due to partial saturation, altering electronic properties and amine basicity .
Solubility and Stability
  • Hydrochloride Salts : The hydrochloride salt in increases water solubility, making it more suitable for pharmaceutical applications compared to the free amine form of the title compound .
  • Ester and Ether Groups : The ethyl ester in introduces polarity, while the dimethoxyethyl group in balances lipophilicity and hydrogen-bonding capacity .
Coordination Chemistry
  • Imine vs. Amine Groups: The phenyliminomethyl substituent in enables strong metal coordination, whereas the title compound’s primary amine may act as a weaker ligand unless deprotonated .
  • Steric Hindrance : The diethyl groups in the title compound could hinder metal binding compared to less bulky analogs like 3,4-dimethyl derivatives .
Pharmacological Relevance
  • Structural Complexity : The dimethoxyethyl-substituted dihydro compound () demonstrates how substituent modification can tailor pharmacokinetic properties .

Q & A

Q. Q1. What are the recommended methods for synthesizing 3,4-Diethyl-5-methyl-1H-pyrrol-2-amine with optimal yield?

Methodological Answer : A cyclization-based approach is commonly employed for pyrrole derivatives. For example, base-assisted cyclization of precursor hydroxy-pyrrolones (e.g., 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones) with amines under reflux conditions can yield substituted pyrrol-2-amine derivatives. Optimize reaction parameters:

  • Temperature : 80–100°C in anhydrous ethanol or THF.
  • Catalysts : Use KOH or NaOH for deprotonation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry?

Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. For example, the NH2_2 protons in pyrrol-2-amine derivatives resonate at δ 4.5–5.5 ppm, while alkyl groups (ethyl/methyl) appear at δ 1.0–2.5 ppm .
  • X-ray Diffraction : Use SHELXL for refinement and ORTEP-III for visualizing molecular geometry. Note dihedral angles between substituents to confirm steric effects .

Advanced Research Questions

Q. Q3. How can computational modeling resolve tautomeric ambiguity in this compound?

Methodological Answer : Tautomerism between 1H-pyrrol and 2H-pyrrol forms can be studied via:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level. Compare energy differences (<5 kcal/mol suggests tautomeric equilibrium).
  • NMR Chemical Shift Prediction : Use GIAO (Gauge-Independent Atomic Orbital) to match experimental δ values. Discrepancies >0.3 ppm indicate dominant tautomers .

Q. Q4. What strategies address contradictions in spectroscopic data during purity assessment?

Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR band shifts) may arise from:

  • Impurities : Use HRMS (High-Resolution Mass Spectrometry) to detect byproducts.
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can reveal rotational barriers in ethyl/methyl groups. For example, coalescence temperatures >100°C indicate restricted rotation .

Q. Q5. How can crystallographic data inform intermolecular interactions in solid-state studies?

Methodological Answer : Analyze packing diagrams (via Mercury or PLATON) to identify:

  • Hydrogen Bonds : NH2_2 groups often form N–H···N interactions (distance ~2.8–3.0 Å).
  • Van der Waals Contacts : Ethyl/methyl groups contribute to hydrophobic packing.
    Refine data using SHELXL with TWIN/BASF commands for twinned crystals .

Q. Q6. What experimental designs mitigate steric hindrance during functionalization of the pyrrole core?

Methodological Answer : Steric effects from 3,4-diethyl groups can hinder electrophilic substitution. Strategies include:

  • Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate NH2_2 and direct substituents to the 5-methyl position.
  • Protecting Groups : Temporarily protect NH2_2 with Boc (tert-butoxycarbonyl) to reduce steric bulk during reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.